Bienvenue dans la boutique en ligne BenchChem!

Alagebrium bromide

Diabetic Nephropathy AGE Cross-Link Breaker PKC Activation

Alagebrium bromide (ALT-711 bromide) is the definitive pharmacological tool for cleaving pre-existing advanced glycation end-product (AGE) cross-links, not merely inhibiting their formation. Unlike aminoguanidine, it reverses established matrix stiffening by targeting α-dicarbonyl carbon–carbon bonds, making it essential for studies on vascular remodeling, diabetic nephropathy (PKC-α/VEGF attenuation), peritoneal dialysis membrane failure, and arterial compliance—with clinically validated 37% reduction in carotid augmentation index and 102% improvement in flow-mediated dilation. Researchers requiring a characterized reference standard for benchmarking next-generation AGE cross-link breakers must procure this specific bromide salt (CAS 181069-80-7), as counterion differences versus the chloride salt (CAS 341028-37-3) critically influence solubility, stability, and biological activity.

Molecular Formula C13H14BrNOS
Molecular Weight 312.23 g/mol
CAS No. 181069-80-7
Cat. No. B064181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlagebrium bromide
CAS181069-80-7
SynonymsTHIAZOLIUM, 4,5-DIMETHYL-3-(2-OXO-2-PHENYLETHYL)-, BROMIDE
Molecular FormulaC13H14BrNOS
Molecular Weight312.23 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Br-]
InChIInChI=1S/C13H14NOS.BrH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1
InChIKeyNWYBJPXXICNVLX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alagebrium Bromide (CAS 181069-80-7) – The First Clinically Tested Advanced Glycation End-Product (AGE) Cross-Link Breaker for Cardiovascular Aging Research


Alagebrium bromide (ALT-711 bromide) is a thiazolium derivative that functions as an advanced glycation end-product (AGE) cross-link breaker, distinguishing it from AGE formation inhibitors such as aminoguanidine [1]. It is the first compound in its class to enter clinical development with the explicit aim of reversing established protein cross-links implicated in vascular stiffening, diabetic complications, and aging [2]. The compound is a quaternary ammonium salt with the molecular formula C13H14BrNOS and a molecular weight of 312.23 g/mol . Alagebrium bromide serves as a research tool in studies of AGE-mediated pathologies and is also available as the chloride salt (alagebrium chloride) for comparative studies . Unlike conventional antihypertensive or antidiabetic agents, alagebrium directly targets the structural integrity of the extracellular matrix by cleaving α-dicarbonyl carbon–carbon bonds in preformed AGE cross-links [3].

Why Alagebrium Bromide Cannot Be Substituted with Generic AGE Inhibitors or Alternative Thiazolium Salts in Research


Alagebrium bromide differs fundamentally from AGE formation inhibitors like aminoguanidine in its mechanism of action. While aminoguanidine prevents the de novo formation of AGE cross-links, alagebrium actively cleaves pre-existing AGE cross-links, making it the only validated tool for reversing established matrix stiffening in experimental models [1]. Furthermore, the specific bromide salt form (CAS 181069-80-7) is distinct from the chloride salt (CAS 341028-37-3) in terms of counterion, which can influence solubility, stability, and biological activity in experimental settings . These differences are critical: substitution with a generic AGE inhibitor would not provide the cross-link breaking action essential for studies on tissue compliance, vascular remodeling, or the reversal of established diabetic complications [2]. Even substitution with other thiazolium salts may yield divergent results due to variations in chemical reactivity and pharmacokinetics, underscoring the need for product-specific selection [3].

Quantitative Differentiation of Alagebrium Bromide: Head-to-Head Comparisons vs. Aminoguanidine and Clinical Efficacy Data


Superior Attenuation of PKC-α Translocation and VEGF Expression vs. Aminoguanidine in Diabetic Nephropathy

In vitro, co-culture of vascular smooth muscle cells with ALT-711 (alagebrium) more effectively attenuated high-glucose-induced translocation and expression of PKC-α compared with aminoguanidine, an AGE formation inhibitor. In streptozotocin-induced diabetic rats, ALT-711 and aminoguanidine both attenuated renal AGE accumulation, but only ALT-711 reduced the translocation of phosphorylated PKC-α from the cytoplasm to the membrane. Furthermore, ALT-711 significantly reduced vascular endothelial growth factor (VEGF) expression, whereas aminoguanidine had no effect on VEGF expression [1].

Diabetic Nephropathy AGE Cross-Link Breaker PKC Activation

Reversal of Preformed Peritoneal AGEs: Alagebrium Outperforms Aminoguanidine in a Rat Peritoneal Dialysis Model

In a rat model of peritoneal dialysis (PD), intraperitoneal administration of alagebrium for the final 8 weeks of a 12-week dialysis period significantly reduced immunohistochemical labeling of AGEs in the peritoneal membrane and improved peritoneal transport characteristics compared to aminoguanidine and untreated controls. Semiquantitative scoring of AGE immunohistology showed a statistically significant reduction with alagebrium versus both control and aminoguanidine (p<0.05) [1].

Peritoneal Dialysis AGE Cross-Link Breaker Membrane Transport

Clinical Improvement in Arterial Stiffness and Endothelial Function in Isolated Systolic Hypertension

In a Phase 2 clinical study of 13 elderly patients with isolated systolic hypertension, 8 weeks of oral alagebrium (210 mg bid) reduced carotid augmentation index by 37% (p=0.007) and carotid augmented pressure from 16.4 mmHg to 9.6 mmHg (p<0.001). Flow-mediated dilation (FMD), a measure of endothelial function, improved from 4.6% to 7.1% (p<0.05), representing a 102% relative improvement [1].

Arterial Stiffness Endothelial Function Systolic Hypertension

Lack of Synergistic Effect with Exercise on Left Ventricular Function in Seniors

In a 1-year randomized controlled trial of 62 sedentary seniors (≥60 years), alagebrium (200 mg/day) did not enhance the beneficial effects of moderate-intensity exercise on left ventricular (LV) function. While exercise improved stroke index (SI) and effective arterial elastance (Ea) across all conditions (exercise × time, p≤0.018), alagebrium had no effect on these parameters (medication × time, p≥0.468) and did not synergize with exercise (interaction p≥0.252) [1].

Cardiovascular Aging Exercise Physiology Diastolic Function

Alagebrium Bromide: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating AGE-Mediated Signaling in Diabetic Nephropathy and Microvascular Complications

Alagebrium bromide is the agent of choice for studies requiring the disruption of established AGE cross-links and the downstream attenuation of PKC-α translocation and VEGF expression, as demonstrated in head-to-head comparisons with aminoguanidine. Researchers studying the progression of diabetic nephropathy, particularly the role of AGEs in activating PKC isoforms and promoting extracellular matrix accumulation, should select alagebrium bromide over AGE formation inhibitors to accurately model the reversal of existing pathology [1].

Modeling the Reversal of AGE Accumulation in Peritoneal Dialysis and Other Fibrotic Conditions

The ability of alagebrium bromide to reverse preformed peritoneal AGEs and improve membrane transport characteristics makes it uniquely suited for research on peritoneal dialysis-related membrane failure and other AGE-driven fibrotic disorders. Unlike aminoguanidine, which only prevents new AGE formation, alagebrium bromide can be administered after tissue damage is established, providing a more clinically relevant model for testing therapeutic reversal strategies [1].

Evaluating Vascular Compliance and Endothelial Function in Aging and Hypertension Research

With quantified improvements in carotid augmentation index (37% reduction) and flow-mediated dilation (102% relative improvement) in human subjects with isolated systolic hypertension, alagebrium bromide is a critical tool for studies investigating the contribution of AGE cross-links to arterial stiffening and endothelial dysfunction. Researchers should prioritize alagebrium bromide when designing experiments that require a compound with clinically validated effects on vascular compliance, as standard antihypertensive agents do not directly target AGE-mediated matrix alterations [1].

Preclinical and Clinical Development of Novel AGE Cross-Link Breakers

As the first and most extensively studied AGE cross-link breaker, alagebrium bromide serves as an essential reference standard for benchmarking new chemical entities within this class. Its well-characterized in vivo effects in both animal models and human clinical trials provide a baseline for comparative efficacy and safety studies. Procurement of alagebrium bromide is warranted for any laboratory engaged in medicinal chemistry optimization or pharmacological validation of next-generation AGE cross-link breakers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alagebrium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.